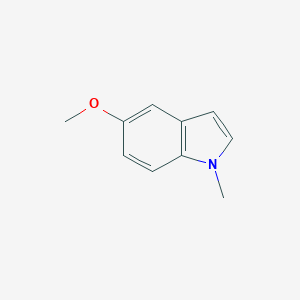

5-methoxy-1-methyl-1H-indole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-methoxy-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-11-6-5-8-7-9(12-2)3-4-10(8)11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNPKVBTBJUMTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356123 | |

| Record name | 5-methoxy-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2521-13-3 | |

| Record name | 5-methoxy-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-methoxy-1-methyl-1H-indole from 5-methoxyindole

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for the N-methylation of 5-methoxyindole to produce 5-methoxy-1-methyl-1H-indole, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of reaction mechanisms, optimization of reaction conditions, and step-by-step experimental protocols. The guide emphasizes scientifically sound practices, safety considerations, and the rationale behind procedural choices to ensure reliable and reproducible outcomes.

Introduction: The Significance of 5-methoxy-1-methyl-1H-indole

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The targeted functionalization of the indole ring system is a critical aspect of drug discovery and development. 5-methoxy-1-methyl-1H-indole, in particular, serves as a crucial building block for the synthesis of a range of compounds, including those with potential applications as serotonin receptor agonists and other neurologically active agents. The introduction of a methyl group at the N1 position of the indole nucleus can significantly modulate the pharmacological properties of the parent molecule, influencing its binding affinity, metabolic stability, and pharmacokinetic profile.

This guide focuses on the direct N-methylation of 5-methoxyindole, a common and efficient approach to accessing this important synthetic intermediate. We will explore various methylation strategies, from classical methods to more modern, environmentally benign alternatives.

Synthetic Strategies for N-Methylation of 5-methoxyindole

The N-methylation of 5-methoxyindole involves the deprotonation of the indole nitrogen followed by nucleophilic attack on a methylating agent. The choice of base, methylating agent, and solvent system is critical for achieving high yields and selectivity.

Classical N-Methylation with Methyl Halides and Sulfates

Historically, methyl iodide and dimethyl sulfate have been the reagents of choice for the N-methylation of indoles.[3] These reagents are highly reactive, often leading to high conversion rates. However, their use on a large scale is hampered by significant drawbacks, including high toxicity, volatility (in the case of methyl iodide), and environmental concerns.[3]

The general mechanism involves the use of a strong base, such as sodium hydride (NaH) or sodium amide (NaNH2), to generate the indolide anion, which then acts as a nucleophile.

Mechanism of Classical N-Methylation:

Caption: Classical N-methylation via an SN2 mechanism.

Green and Sustainable N-Methylation with Dimethyl Carbonate (DMC)

In recent years, dimethyl carbonate (DMC) has emerged as an attractive alternative to traditional methylating agents.[3][4] DMC is significantly less toxic, more environmentally friendly, and cost-effective.[3][4] The byproducts of methylation with DMC are methanol and carbon dioxide, which are less problematic than the salts generated from methyl halides.[4]

These reactions are typically carried out at elevated temperatures and may require a catalyst, such as a phase-transfer catalyst, to enhance reactivity.[4]

N-Methylation using Quaternary Ammonium Salts

A more recent and highly selective method for the N-methylation of indoles involves the use of quaternary ammonium salts, such as phenyl trimethylammonium iodide (PhMe₃NI), as solid methylating agents.[5][6] This approach offers excellent monoselectivity, high yields, and a high tolerance for various functional groups.[5][6] The reactions are typically carried out under mild basic conditions, for example, using cesium carbonate (Cs₂CO₃) in a suitable solvent like toluene.[5]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of 5-methoxy-1-methyl-1H-indole from 5-methoxyindole using different methylation strategies.

Protocol 1: N-Methylation using Dimethyl Carbonate (DMC)

This protocol is adapted from general procedures for the N-methylation of indoles using DMC and offers a greener alternative to traditional methods.[3][4]

Materials:

-

5-methoxyindole

-

Dimethyl carbonate (DMC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

tert-Butyl methyl ether (TBME)

-

Water, deionized

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methoxyindole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and N,N-dimethylformamide (DMF) to create a stirrable suspension.

-

Add dimethyl carbonate (DMC) (3.0 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 130 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to approximately 3 °C.

-

Slowly add ice-cold water to the reaction mixture. The product may precipitate or form an oily suspension.

-

Extract the product with tert-butyl methyl ether (TBME).

-

Wash the organic layer with water multiple times to remove residual DMF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude 5-methoxy-1-methyl-1H-indole can be further purified by column chromatography on silica gel if necessary.

Protocol 2: N-Methylation using Phenyl Trimethylammonium Iodide

This protocol is based on a modern, highly selective N-methylation procedure.[5][6]

Materials:

-

5-methoxyindole

-

Phenyl trimethylammonium iodide (PhMe₃NI)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene

-

Glass vial with a septum screw cap

-

Magnetic stirrer and stir bar

-

Heating block or oil bath

Procedure:

-

In a glass vial equipped with a magnetic stir bar, combine 5-methoxyindole (1.0 eq), phenyl trimethylammonium iodide (2.5 eq), and cesium carbonate (2.0 eq).

-

Add toluene to the vial.

-

Seal the vial with the septum screw cap and place it in a heating block or oil bath preheated to 120 °C.

-

Stir the reaction mixture at this temperature and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter to remove the inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product.

-

Purify the crude product by column chromatography on silica gel if required.

Data Presentation

| Parameter | Protocol 1 (DMC) | Protocol 2 (PhMe₃NI) |

| Methylating Agent | Dimethyl Carbonate | Phenyl Trimethylammonium Iodide |

| Base | Potassium Carbonate | Cesium Carbonate |

| Solvent | DMF | Toluene |

| Temperature | ~130 °C (Reflux) | 120 °C |

| Typical Yield | High | Up to 99%[5] |

| Selectivity | Good to excellent | Excellent monoselectivity[5][6] |

| Safety Profile | Favorable (less toxic reagent) | Favorable (non-toxic, easy-to-handle reagent)[5][6] |

Purification and Characterization

Purification of the crude 5-methoxy-1-methyl-1H-indole is typically achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[7] Recrystallization can also be employed as a final purification step.[7]

The structure and purity of the final product should be confirmed by spectroscopic methods:

-

¹H NMR: The proton NMR spectrum will show a characteristic singlet for the N-methyl group around 3.7 ppm, in addition to the signals corresponding to the aromatic protons and the methoxy group.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 5-methoxy-1-methyl-1H-indole (161.20 g/mol ).[8]

Conclusion

The synthesis of 5-methoxy-1-methyl-1H-indole from 5-methoxyindole is a well-established transformation with several reliable methods available to the synthetic chemist. While classical methods using methyl halides are effective, modern approaches utilizing dimethyl carbonate or quaternary ammonium salts offer significant advantages in terms of safety, environmental impact, and selectivity. The choice of a specific protocol will depend on factors such as the scale of the reaction, available resources, and the desired level of purity. By understanding the underlying principles and carefully following the detailed protocols provided in this guide, researchers can confidently and efficiently synthesize this valuable intermediate for their drug discovery and development programs.

References

-

Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. [Link]

-

Organic Chemistry Portal. (n.d.). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]

-

PubChem. (n.d.). 5-methoxy-1-methyl-1H-indole. Retrieved from [Link]

- Google Patents. (n.d.). KR100755768B1 - Methylation of indole compounds using dimethyl carbonate.

-

Shintre, M. S., et al. (2004). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 8(4), 577-580. [Link]

-

ResearchGate. (n.d.). N-methylation of indoles and other N,H-heteroacromatic compounds. Retrieved from [Link]

-

Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. KR100755768B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 5. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. 5-methoxy-1-methyl-1H-indole | C10H11NO | CID 819864 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fischer Indole Synthesis of 5-Methoxy-1-methyl-1H-indole

Abstract

The Fischer indole synthesis, a foundational reaction in heterocyclic chemistry discovered by Emil Fischer in 1883, remains an exceptionally versatile and widely employed method for constructing the indole nucleus.[1][2] Its significance is particularly pronounced in the synthesis of substituted indoles, which are core scaffolds in a vast array of pharmaceuticals, agrochemicals, and natural products.[3] This technical guide provides a comprehensive exploration of the synthesis of a specific, high-value target, 5-methoxy-1-methyl-1H-indole. We will dissect the reaction mechanism, detail field-proven experimental protocols for the synthesis of precursors and the final cyclization, discuss the causality behind critical process parameters, and present quantitative data and process visualizations to offer a complete operational framework for researchers, chemists, and drug development professionals.

The Core Mechanism: A Stepwise Dissection

The Fischer indole synthesis is fundamentally an acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine and an enolizable carbonyl compound (an aldehyde or ketone).[4][5] The accepted mechanism proceeds through several key transformations, each critical for the formation of the final aromatic indole ring.[1][5]

The reaction is initiated by the formation of a phenylhydrazone from N-(4-methoxyphenyl)-N-methylhydrazine and a suitable ketone. This hydrazone then undergoes an acid-catalyzed tautomerization to its more reactive enamine (or 'ene-hydrazine') form.[1][3] The crux of the entire synthesis is the subsequent irreversible[6][6]-sigmatropic rearrangement, a concerted pericyclic reaction that forms a new carbon-carbon bond and breaks the weak N-N bond.[4][5] The resulting di-imine intermediate rapidly rearomatizes. This is followed by an intramolecular nucleophilic attack by the terminal amine onto the imine carbon, forming a five-membered ring aminal intermediate.[7] Finally, under the acidic conditions, a molecule of ammonia (or, in this N-methylated case, methylamine) is eliminated, and a final proton loss re-establishes the aromaticity of the heterocyclic ring, yielding the stable indole product.[1]

Strategic Selection of Starting Materials

The successful synthesis of 5-methoxy-1-methyl-1H-indole hinges on the logical selection of two key precursors: the arylhydrazine and the carbonyl compound.

The Hydrazine: N-(4-methoxyphenyl)-N-methylhydrazine

To achieve the desired substitution pattern, the synthesis requires N-(4-methoxyphenyl)-N-methylhydrazine. The substituents on this molecule dictate the final structure:

-

The 4-methoxy group is an electron-donating group that directs the cyclization and ultimately becomes the 5-methoxy substituent on the indole ring. Such electron-donating groups generally facilitate the reaction.[2]

-

The N-methyl group remains on the indole nitrogen, directly yielding the N-methylated target and avoiding a separate post-synthesis alkylation step.

This hydrazine is not commonly available and must typically be synthesized. A standard route involves the diazotization of 4-methoxyaniline, followed by reduction to form (4-methoxyphenyl)hydrazine, and subsequent N-methylation.[6][8]

The Carbonyl Partner: Pyruvic Acid

A significant challenge in Fischer syntheses is producing indoles that are unsubstituted at the C2 and C3 positions. The use of simple aldehydes like acetaldehyde can be problematic.[3] A robust and widely adopted strategy is to use an α-ketoacid, such as pyruvic acid .[3][9] This approach initially forms 5-methoxy-1-methyl-1H-indole-2-carboxylic acid. The carboxylic acid group at the 2-position can then be readily removed in a subsequent thermal decarboxylation step, yielding the desired unsubstituted product.[3]

Experimental Protocol: A Validated Pathway

This section provides a detailed, step-by-step protocol. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Synthesis of (4-methoxyphenyl)hydrazine hydrochloride (Precursor)

This protocol is adapted from standard procedures for preparing substituted phenylhydrazines.[8][10]

-

Diazotization: To a stirred solution of 4-methoxyaniline (12.3 g, 0.1 mol) in concentrated hydrochloric acid (40 mL) and water (40 mL), cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite (7.2 g, 0.105 mol) in water (20 mL) is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes.

-

Reduction: In a separate flask, a solution of tin(II) chloride dihydrate (56.4 g, 0.25 mol) in concentrated hydrochloric acid (50 mL) is prepared and cooled to 0 °C.

-

Formation: The cold diazonium salt solution is added slowly to the stirred SnCl₂ solution. A precipitate of (4-methoxyphenyl)hydrazine hydrochloride will form.

-

Isolation: The mixture is stirred for 1 hour as it warms to room temperature. The solid is collected by vacuum filtration, washed with a small amount of cold brine, and dried under vacuum.

Part B: N-Methylation of (4-methoxyphenyl)hydrazine

-

The synthesized (4-methoxyphenyl)hydrazine hydrochloride is neutralized with a suitable base (e.g., NaOH solution) and extracted into an organic solvent.

-

Following a procedure analogous to the synthesis of N-methyl-N-phenylhydrazine, the free base is then reacted with a methylating agent such as dimethyl carbonate at elevated temperature to yield N-(4-methoxyphenyl)-N-methylhydrazine.[6] The product should be purified by distillation or chromatography before use.

Part C: Fischer Indole Synthesis and Decarboxylation

-

Hydrazone Formation: N-(4-methoxyphenyl)-N-methylhydrazine (6.08 g, 0.04 mol) and pyruvic acid (3.87 g, 0.044 mol) are dissolved in ethanol (80 mL). The mixture is heated to reflux for 1 hour to form the hydrazone. The solvent is then removed under reduced pressure.

-

Indolization: The crude hydrazone is added portion-wise to pre-heated polyphosphoric acid (PPA) (60 g) at 90-100 °C with vigorous stirring. The temperature is maintained for 30-45 minutes.

-

Work-up: The hot, viscous mixture is carefully poured onto 500 g of crushed ice with stirring. The resulting mixture is neutralized to pH 7-8 with concentrated sodium hydroxide solution.

-

Isolation of Intermediate: The precipitated solid, 5-methoxy-1-methyl-1H-indole-2-carboxylic acid, is collected by filtration, washed thoroughly with water, and dried.

-

Decarboxylation: The dried carboxylic acid is mixed with quinoline (50 mL) and a catalytic amount of copper powder (0.5 g). The mixture is heated to 200-220 °C until carbon dioxide evolution ceases (typically 1-2 hours).

-

Final Purification: The reaction mixture is cooled, diluted with dichloromethane (200 mL), and washed sequentially with 1M HCl (to remove quinoline), water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 5-methoxy-1-methyl-1H-indole.

Data Summary & Visualization

Quantitative Data for Fischer Indole Synthesis (Part C)

| Reagent | Molecular Wt. ( g/mol ) | Moles (mol) | Equivalents | Amount Used |

| N-(4-methoxyphenyl)-N-methylhydrazine | 152.19 | 0.04 | 1.0 | 6.08 g |

| Pyruvic Acid | 88.06 | 0.044 | 1.1 | 3.87 g (3.1 mL) |

| Polyphosphoric Acid (PPA) | N/A | N/A | Catalyst/Solvent | 60 g |

| Quinoline | 129.16 | N/A | Solvent | 50 mL |

| Copper Powder | 63.55 | N/A | Catalyst | 0.5 g |

Experimental Workflow Visualization

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 5. testbook.com [testbook.com]

- 6. guidechem.com [guidechem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. prepchem.com [prepchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Preparation method of 4-methyl phenylhydrazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

Introduction: The Analytical Imperative for 5-methoxy-1-methyl-1H-indole

An In-depth Technical Guide to the Spectroscopic Data of 5-methoxy-1-methyl-1H-indole

5-methoxy-1-methyl-1H-indole is a substituted indole, a heterocyclic scaffold of immense importance in medicinal chemistry and drug development. The specific substitution pattern—a methoxy group at the 5-position and a methyl group on the indole nitrogen—modulates the electronic properties and steric profile of the molecule, influencing its potential biological activity and synthetic utility. For researchers and drug development professionals, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define this compound. The narrative moves beyond a simple data repository, offering insights into the causal relationships between molecular structure and spectral output, grounded in established physicochemical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation. For 5-methoxy-1-methyl-1H-indole, both ¹H and ¹³C NMR provide a definitive fingerprint, allowing for the precise assignment of every atom within the molecule.

¹H NMR Spectroscopy: Proton Environment Analysis

The proton NMR spectrum reveals the electronic environment of each hydrogen atom. The electron-donating methoxy group at C5 and the N-methyl group significantly influence the chemical shifts of the aromatic protons. The expected chemical shifts, multiplicities, and coupling constants are detailed below. These predictions are based on analysis of closely related analogs and fundamental principles of NMR.[1][2]

Table 1: Predicted ¹H NMR Data for 5-methoxy-1-methyl-1H-indole (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons |

| H4 | ~7.21 | d | ~8.8 | 1H |

| H2 | ~7.05 | d | ~3.1 | 1H |

| H7 | ~6.98 | d | ~2.4 | 1H |

| H6 | ~6.85 | dd | ~8.8, 2.4 | 1H |

| H3 | ~6.42 | d | ~3.1 | 1H |

| O-CH₃ | ~3.88 | s | - | 3H |

| N-CH₃ | ~3.75 | s | - | 3H |

Causality Behind Assignments:

-

N-CH₃ and O-CH₃: These appear as sharp singlets, as their protons are not coupled to other protons. The N-methyl group's signal is typically found around 3.75 ppm.[2]

-

Aromatic Protons (Benzene Ring): The C5-methoxy group is strongly electron-donating, shielding the ortho (H4, H6) and para (H7) positions. H7, being para to the methoxy group and lacking ortho coupling, appears as a small doublet due to meta-coupling with H6. H6 shows a characteristic doublet of doublets from ortho coupling to H4 and meta coupling to H7. H4 appears as a doublet due to its ortho coupling with H6.

-

Aromatic Protons (Pyrrole Ring): H2 and H3 are doublets due to their vicinal coupling. H3 is notably shielded and appears further upfield compared to H2, a characteristic feature of the indole ring's electronic structure.

Caption: Molecular structure with proton assignments.

¹³C NMR Spectroscopy: Carbon Backbone Confirmation

The ¹³C NMR spectrum complements the proton data by defining the carbon framework.

Table 2: Predicted ¹³C NMR Data for 5-methoxy-1-methyl-1H-indole (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C5 | ~154.5 |

| C7a | ~133.0 |

| C3a | ~129.5 |

| C2 | ~129.0 |

| C4 | ~111.5 |

| C6 | ~110.8 |

| C7 | ~102.0 |

| C3 | ~100.9 |

| O-CH₃ | ~55.9 |

| N-CH₃ | ~32.9 |

Causality Behind Assignments:

-

C5: The carbon directly attached to the electronegative oxygen of the methoxy group is the most deshielded aromatic carbon, appearing furthest downfield (~154.5 ppm).[1][2]

-

C2 and C3: C2 is typically more downfield than C3 in the indole ring system.

-

Quaternary Carbons: The bridgehead carbons, C3a and C7a, are identifiable by their lack of signal enhancement in DEPT-90 experiments and their characteristic chemical shifts.

-

Methyl Carbons: The O-CH₃ carbon appears around 56 ppm, while the N-CH₃ carbon is significantly more upfield at approximately 33 ppm.[2]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified 5-methoxy-1-methyl-1H-indole in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) field NMR spectrometer.

-

Referencing: Use the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or tetramethylsilane (TMS) as the internal standard.

-

Acquisition Parameters: For ¹H NMR, use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse sequence. DEPT-135 and DEPT-90 experiments are recommended for distinguishing between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For 5-methoxy-1-methyl-1H-indole, the spectrum is characterized by the absence of an N-H stretch and the presence of strong C-O and C-H stretches.

Table 3: Key IR Absorption Bands for 5-methoxy-1-methyl-1H-indole

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (C=C-H) |

| 2960-2850 | C-H Stretch | Aliphatic (Methyl) |

| 1620-1450 | C=C Stretch | Aromatic Ring |

| 1250-1220 | C-O Stretch | Aryl Ether |

| 1360-1300 | C-N Stretch | Aromatic Amine |

Trustworthiness through Self-Validation: The presence of both aromatic and aliphatic C-H stretches validates the core indole structure with its methyl substituents. The strong aryl ether C-O stretch is a key diagnostic peak for the methoxy group, while the complete absence of a broad absorption band around 3300-3400 cm⁻¹ confirms the N1 position is substituted (i.e., no N-H bond).

Experimental Protocol for IR Data Acquisition

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information based on the molecule's fragmentation pattern upon ionization.

Electron Ionization (EI) Mass Spectrum Analysis

Under electron ionization, 5-methoxy-1-methyl-1H-indole is expected to show a prominent molecular ion peak and characteristic fragments.

Table 4: Predicted Mass Spectrometry Data for 5-methoxy-1-methyl-1H-indole

| m/z | Relative Intensity | Assignment |

| 161 | High | [M]⁺ (Molecular Ion) |

| 146 | High | [M - CH₃]⁺ |

| 118 | Medium | [M - CH₃ - CO]⁺ |

Expertise in Fragmentation Analysis:

-

Molecular Ion ([M]⁺): The peak at m/z 161 corresponds to the molecular weight of the compound (C₁₀H₁₁NO), confirming its elemental composition.[3]

-

[M - CH₃]⁺ Fragment: The high-intensity peak at m/z 146 is due to the loss of a methyl radical (•CH₃).[3] This loss can occur from either the N-methyl or the O-methyl position, resulting in a stable cation.

-

[M - CH₃ - CO]⁺ Fragment: A subsequent loss of a neutral carbon monoxide (CO) molecule from the m/z 146 fragment is a classic fragmentation pathway for methoxy-substituted aromatic compounds, leading to the fragment at m/z 118.[3]

Caption: Key fragmentation pathway in EI-MS.

Experimental Protocol for MS Data Acquisition

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source, such as a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Sample Introduction: If using GC-MS, dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) and inject it into the GC. The compound will be separated and introduced into the MS source.

-

Ionization: Use a standard EI energy of 70 eV.

-

Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300. For accurate mass measurement, High-Resolution Mass Spectrometry (HRMS) using an ESI-TOF or Orbitrap analyzer is required.

Integrated Workflow for Spectroscopic Characterization

A robust analytical workflow integrates data from all three techniques to provide an unassailable structural confirmation. Each method validates the others, forming a self-correcting system that ensures the highest level of scientific integrity.

Sources

Navigating the Uncharted Pharmacopeia: A Technical Guide to the Potential Biological Activity of 5-Methoxy-1-Methyl-1H-indole

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course Through Analogy and Hypothesis

In the vast landscape of indole derivatives, a class of molecules renowned for their profound biological effects, 5-methoxy-1-methyl-1H-indole stands as a molecule of significant academic interest yet sparse direct biological characterization. Publicly accessible literature and patent databases currently lack in-depth studies detailing its specific receptor binding affinities, enzymatic inhibition, or in vivo effects.

This guide, therefore, deviates from a conventional monograph on a well-characterized agent. Instead, it serves as an in-depth technical analysis and forward-looking research framework. As Senior Application Scientists, we often encounter promising but uncharacterized molecules. Our role is to leverage our expertise to predict potential biological activities based on structural analogy and to design a rigorous, self-validating experimental workflow to elucidate a compound's true pharmacological profile.

This document is structured to provide a comprehensive overview of the potential biological activities of 5-methoxy-1-methyl-1H-indole by examining its core structural motifs: the 5-methoxyindole scaffold and the N-1 methyl group. We will draw upon the well-documented pharmacology of its close structural relatives to build a robust hypothesis of its likely biological targets and to provide detailed, field-proven protocols for its systematic investigation.

The 5-Methoxyindole Core: A Privileged Scaffold for Neurological Activity

The 5-methoxyindole moiety is a cornerstone of numerous neuroactive compounds, from endogenous hormones to potent psychedelic agents. Its presence in 5-methoxy-1-methyl-1H-indole strongly suggests a predisposition for interaction with serotonergic and melatonergic systems.

Potential as a Serotonin (5-HT) Receptor Modulator

The most prominent analogues of 5-methoxy-1-methyl-1H-indole are the 5-methoxytryptamines, such as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). These compounds are potent agonists at multiple serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are critical targets for treating depression, anxiety, and other neuropsychiatric disorders.[1][2]

Mechanistic Insights from Analogues: 5-MeO-DMT exhibits comparable signaling potency and efficacy at both 5-HT1A and 5-HT2A receptors.[1] Agonism at the 5-HT2A receptor is believed to mediate the profound psychedelic effects of these compounds, while 5-HT1A agonism is associated with anxiolytic and antidepressant effects.[1] The interplay between these two receptors is complex; for instance, 5-HT1A activation can dampen the 5-HT2A-mediated head-twitch response in mice, a behavioral proxy for hallucinogenic potential.

The structure of 5-methoxy-1-methyl-1H-indole lacks the ethylamine side chain typical of tryptamines, which is crucial for potent agonism. However, the core indole nucleus is a key recognition element for 5-HT receptors. The N-methylation, compared to an N-H indole, may alter its binding orientation and affinity. It is plausible that 5-methoxy-1-methyl-1H-indole could act as a partial agonist, an antagonist, or a modulator of 5-HT receptors.

Table 1: Comparative Receptor Activation Data for 5-Methoxytryptamine Analogues

| Compound | Receptor Target | Assay Type | Potency (EC50) | Efficacy | Reference |

| 5-MeO-DMT | 5-HT1A | Gi BRET | 25.6 nM | Full Agonist | [1] |

| 5-MeO-DMT | 5-HT2A | Gq BRET | ~25 nM (inferred) | Full Agonist | [1] |

| 5-MeO-MiPT | 5-HT1A | Gi BRET | Not specified | Full Agonist | [1] |

| 5-MeO-MiPT | 5-HT2A | Gq BRET | Not specified | Full Agonist | [1] |

Potential as a Melatonin (MT) Receptor Ligand

The quintessential 5-methoxyindole is melatonin (N-acetyl-5-methoxytryptamine), the primary hormone of the pineal gland that regulates circadian rhythms through activation of the MT1 and MT2 G-protein coupled receptors. The 5-methoxy group is a critical pharmacophore for high-affinity binding to these receptors.[3]

Structure-Activity Relationship (SAR) Insights: Structure-activity relationship studies have consistently shown that the 5-methoxy group of melatonin is crucial for receptor binding, likely forming a hydrogen bond with a histidine residue in the receptor's binding pocket.[3] While the N-acetyl ethylamine side chain at the 3-position is also vital for potent agonism, the indole core itself contributes to binding. The N-1 methyl group of 5-methoxy-1-methyl-1H-indole, in place of melatonin's N-H, could influence its affinity and efficacy at MT receptors. Research on related N-1 substituted indoles has shown that this position can modulate affinity and even convert agonists into antagonists.

Given its structural similarity to the core of melatonin, 5-methoxy-1-methyl-1H-indole warrants investigation as a potential ligand for MT1 and MT2 receptors.

Broader Biological Potential: Enzyme Inhibition and Other Activities

Beyond neurotransmitter receptors, the 5-methoxyindole scaffold is present in molecules with diverse biological activities, including anti-inflammatory and anticancer properties.

Anti-inflammatory and Enzyme-Inhibitory Potential

5-Methoxyindole itself is a precursor in the synthesis of melatonin and has been noted for potential anti-inflammatory activity, possibly through the modulation of cyclooxygenase-2 (COX-2) expression. Furthermore, derivatives of 5-methoxy-2-methyl-1H-indole have been identified as effective inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes.

Anticancer and Cytotoxic Potential

More complex derivatives of 5-methoxy-1-methyl-1H-indole have been synthesized and evaluated as bioreductively activated cytotoxins. These indolequinones can be selectively activated in hypoxic tumor environments, leading to the elimination of a leaving group and the formation of an alkylating agent that is toxic to cancer cells. Additionally, a specific derivative, 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, acts as a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme upregulated in pancreatic and other cancers. This compound has demonstrated growth inhibition in human pancreatic tumor cell lines with IC50 values in the nanomolar range (108 to 365 nmol/L).

While 5-methoxy-1-methyl-1H-indole itself is unlikely to possess potent anticancer activity, it serves as a valuable scaffold for the synthesis of more complex molecules with such properties.

A Proposed Experimental Framework for Biological Characterization

To move from hypothesis to data, a structured experimental workflow is essential. The following protocols are designed as a self-validating system to comprehensively characterize the biological activity of 5-methoxy-1-methyl-1H-indole.

Diagram of the Proposed Experimental Workflow

Caption: A comprehensive workflow for the biological characterization of 5-methoxy-1-methyl-1H-indole.

Protocol 1: Radioligand Binding Assay for 5-HT1A and 5-HT2A Receptors

-

Objective: To determine the binding affinity (Ki) of 5-methoxy-1-methyl-1H-indole for the human 5-HT1A and 5-HT2A receptors.

-

Principle: This is a competitive displacement assay where the test compound competes with a high-affinity radiolabeled ligand for binding to the receptor.

-

Materials:

-

Membrane preparations from HEK293 cells stably expressing either human 5-HT1A or 5-HT2A receptors.

-

Radioligands: [3H]8-OH-DPAT (for 5-HT1A) and [3H]Ketanserin (for 5-HT2A).

-

Test Compound: 5-methoxy-1-methyl-1H-indole, dissolved in DMSO to create a stock solution, with serial dilutions in assay buffer.

-

Non-specific binding control: 10 µM 5-HT (for 5-HT1A) or 10 µM Mianserin (for 5-HT2A).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing appropriate co-factors (e.g., 4 mM CaCl2 for 5-HT1A).

-

96-well filter plates (e.g., Millipore MultiScreenHTS FB).

-

Scintillation cocktail and a microplate scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine assay buffer, radioligand (at a final concentration near its Kd), and either vehicle, non-specific control, or varying concentrations of the test compound.

-

Initiate the binding reaction by adding the cell membrane preparation (typically 5-20 µg of protein per well).

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the bound radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Calcium Flux Functional Assay for Gq-Coupled 5-HT2A Receptors

-

Objective: To determine if 5-methoxy-1-methyl-1H-indole acts as an agonist, antagonist, or allosteric modulator at the 5-HT2A receptor.

-

Principle: Activation of the Gq-coupled 5-HT2A receptor leads to the release of intracellular calcium stores. This change in intracellular Ca2+ concentration can be measured using a calcium-sensitive fluorescent dye.

-

Materials:

-

HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

-

Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 Direct™).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Test Compound: 5-methoxy-1-methyl-1H-indole in serial dilutions.

-

Reference Agonist: Serotonin (5-HT).

-

Reference Antagonist: Ketanserin.

-

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

-

-

Procedure:

-

Plate the cells in black-walled, clear-bottom 96-well plates and grow to confluence.

-

On the day of the assay, remove the growth medium and load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically a 1-hour incubation at 37°C).

-

Agonist Mode:

-

Place the cell plate in the fluorescence reader and measure the baseline fluorescence.

-

Inject varying concentrations of the test compound and monitor the change in fluorescence over time (typically 2-3 minutes).

-

Inject a maximal concentration of 5-HT as a positive control.

-

-

Antagonist Mode:

-

Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.

-

Place the plate in the reader and inject a concentration of 5-HT that elicits a submaximal (EC80) response.

-

Monitor the inhibition of the 5-HT-induced fluorescence signal.

-

-

-

Data Analysis:

-

Calculate the change in fluorescence from baseline for each well.

-

Agonist Mode: Plot the response against the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax (relative to 5-HT).

-

Antagonist Mode: Plot the inhibition of the 5-HT response against the logarithm of the test compound concentration to determine the IC50.

-

Mechanistic Pathway Visualization

The following diagram illustrates the canonical signaling pathway for the Gq-coupled 5-HT2A receptor, a primary hypothetical target for 5-methoxy-1-methyl-1H-indole.

Caption: Hypothesized activation of the 5-HT2A receptor signaling cascade by 5-methoxy-1-methyl-1H-indole.

Conclusion and Future Directions

5-Methoxy-1-methyl-1H-indole is a molecule positioned at an intriguing nexus of neuropharmacology. While direct biological data remains elusive, its structural features provide a compelling rationale for its investigation as a modulator of serotonin and melatonin receptors. The N-1 methylation distinguishes it from many known tryptamines and may confer unique properties, such as altered metabolic stability or receptor subtype selectivity.

The experimental framework detailed in this guide provides a clear and robust pathway for elucidating the pharmacological profile of this compound. The initial steps of broad screening followed by targeted binding and functional assays will be critical in identifying its primary biological targets. Subsequent mechanistic studies and in vivo models will be necessary to translate these molecular interactions into a physiological context. The exploration of 5-methoxy-1-methyl-1H-indole and its derivatives could unveil novel chemical scaffolds for the development of therapeutics for a range of CNS and other disorders.

References

-

Macor, J. E., Blake, J., Fox, C. B., Johnson, C., Koe, B. K., Lebel, L. A., Morrone, J. M., Ryan, K., Schmidt, A. W., Schulz, D. W., et al. (1992). Synthesis and serotonergic pharmacology of the enantiomers of 3-[(N-methylpyrrolidin-2-yl)methyl]-5-methoxy-1H-indole: discovery of stereogenic differentiation in the aminoethyl side chain of the neurotransmitter serotonin. Journal of Medicinal Chemistry, 35(23), 4503–4505. [Link]

-

Gerasimov, M., Marona-Lewicka, D., Kurrasch-Orbaugh, D. M., Qandil, A. M., & Nichols, D. E. (1999). Further studies on oxygenated tryptamines with LSD-like activity incorporating a chiral pyrrolidine moiety into the side chain. Journal of Medicinal Chemistry, 42(20), 4257–4263. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 819864, 5-methoxy-1-methyl-1H-indole. Retrieved January 4, 2026 from [Link].

-

LabSolutions. (n.d.). 5-Methoxy-1-methyl-1H-indole. Retrieved January 4, 2026, from [Link]

- Google Patents. (2023). US20230382858A1 - Pharmaceutical composition comprising 5-methoxy-n,n-dimethyltryptamine.

- Google Patents. (1984). US4429138A - Process for the synthesis of 5-methoxy-psoralen.

-

Wikipedia. (n.d.). 5-MeO-AMT. Retrieved January 4, 2026, from [Link]

-

Structural pharmacology and therapeutic potential of 5-methoxytryptamines. (2024). Nature. [Link]

-

Wikipedia. (n.d.). 5-Methoxytryptamine. Retrieved January 4, 2026, from [Link]

-

A Molecular and Chemical Perspective in Defining Melatonin Receptor Subtype Selectivity. (2013). Current Neuropharmacology. [Link]

Sources

Potential Pharmacological Targets of 5-Methoxy-1-methyl-1H-indole: A Technical Guide for Drug Discovery Professionals

Abstract

5-Methoxy-1-methyl-1H-indole is a small molecule belonging to the extensive family of indole derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active natural products and synthetic pharmaceuticals. While direct pharmacological data for 5-methoxy-1-methyl-1H-indole is limited in publicly accessible literature, its structural similarity to well-characterized psychoactive and anti-inflammatory agents allows for the extrapolation of several high-probability pharmacological targets. This in-depth technical guide synthesizes the available evidence for these potential targets, providing a focused roadmap for researchers and drug development professionals. The primary putative targets include serotonin (5-HT) receptors, given the compound's close structural resemblance to potent serotonergic modulators. Additionally, based on the activities of related methoxyindoles, we will explore its potential interactions with enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX), lipoxygenases (LOX), and myeloperoxidase (MPO). This guide will detail the rationale for investigating each target, propose robust experimental workflows for validation, and discuss the potential therapeutic implications.

Introduction: The Indole Scaffold and the Significance of Methoxy and Methyl Substitutions

The indole ring system is a privileged structure in drug discovery, forming the core of numerous endogenous molecules like serotonin and melatonin, as well as a vast array of pharmaceuticals. The electron-rich nature of the indole nucleus makes it an excellent pharmacophore for interacting with a variety of biological targets. The specific substitutions on the indole ring profoundly influence its pharmacological profile.

The 5-methoxy group is a key feature of many psychoactive tryptamines, such as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), and is known to enhance affinity for certain serotonin receptor subtypes.[1][2] Furthermore, 5-methoxyindole metabolites of L-tryptophan have been identified as endogenous regulators of inflammatory processes, notably through the suppression of cyclooxygenase-2 (COX-2) expression.[3][4]

The N1-methyl group modifies the hydrogen-bonding potential of the indole nitrogen, which can alter receptor binding kinetics and selectivity. It also impacts the molecule's metabolic stability and lipophilicity, which are critical pharmacokinetic parameters. The combination of these two substituents on the indole core suggests a molecule with a unique pharmacological profile, warranting a systematic investigation of its potential targets.

Primary Putative Targets: Serotonin (5-HT) Receptors

The most compelling hypothesis for the pharmacological action of 5-methoxy-1-methyl-1H-indole is its interaction with serotonin (5-HT) receptors, a large family of G-protein coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3) that mediate a vast range of physiological and psychological processes. This hypothesis is strongly supported by the pharmacology of its close structural analog, 5-MeO-DMT.

Rationale for Targeting 5-HT Receptors

5-MeO-DMT is a potent agonist at multiple 5-HT receptors, with a particularly high affinity for the 5-HT1A and 5-HT2A subtypes.[1][5] These receptors are implicated in mood, anxiety, and perception. The structural difference between 5-methoxy-1-methyl-1H-indole and the core of 5-MeO-DMT is the absence of the ethylamine side chain at the C3 position. While this side chain is crucial for the high-potency agonism of tryptamines, the core indole structure itself can still exhibit affinity for the receptor binding pocket. It is plausible that 5-methoxy-1-methyl-1H-indole could act as a partial agonist, an antagonist, or an allosteric modulator at these receptors.

Key 5-HT Receptor Subtypes of Interest

-

5-HT1A Receptors: These receptors are primarily inhibitory and are targets for anxiolytic and antidepressant drugs.[2] 5-MeO-DMT has a high affinity for 5-HT1A receptors, and its stimulus control in animal models is primarily mediated by this interaction.[1][6]

-

5-HT2A Receptors: Activation of these excitatory receptors is classically associated with the psychedelic effects of tryptamines and lysergamides.[2][5] The equipotent activity of 5-MeO-DMT at both 5-HT1A and 5-HT2A receptors contributes to its unique pharmacological profile.[2]

-

5-HT3 Receptors: This ligand-gated ion channel is a target for antiemetic drugs. While direct agonism is less likely, related indole compounds have been shown to act as allosteric modulators of 5-HT3 receptors, suggesting a potential, albeit less probable, interaction.[7]

Experimental Workflow for 5-HT Receptor Characterization

A systematic approach is essential to determine the affinity and functional activity of 5-methoxy-1-methyl-1H-indole at 5-HT receptors.

Caption: Workflow for 5-HT receptor characterization.

Protocol 1: Radioligand Binding Assay for 5-HT Receptors

-

Objective: To determine the binding affinity (Ki) of 5-methoxy-1-methyl-1H-indole for human 5-HT1A and 5-HT2A receptors.

-

Materials:

-

Cell membranes expressing the recombinant human 5-HT receptor subtype.

-

Radioligand: [³H]8-OH-DPAT for 5-HT1A; [³H]Ketanserin for 5-HT2A.

-

Test Compound: 5-methoxy-1-methyl-1H-indole.

-

Non-specific binding control: 10 µM Serotonin.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

-

96-well filter plates and a microplate scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer, test compound, or the non-specific binding control.

-

Incubate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

-

Allow the filters to dry, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Secondary Putative Targets: Enzymes of the Inflammatory Cascade

Several studies have implicated 5-methoxyindole derivatives in the modulation of inflammatory pathways. This suggests that 5-methoxy-1-methyl-1H-indole could be a valuable lead for developing novel anti-inflammatory agents.

Cyclooxygenases (COX-1 and COX-2)

-

Rationale: 5-methoxytryptophan (5-MTP), an endogenous metabolite, has been shown to suppress the transcriptional activation of COX-2, an enzyme responsible for producing pro-inflammatory prostaglandins.[3][4][8] This effect is attributed to the 5-methoxyindole moiety.[3] Therefore, 5-methoxy-1-methyl-1H-indole may share this COX-2 inhibitory activity.

-

Experimental Approach: A whole-blood assay can be used to assess the selective inhibition of COX-1 and COX-2. This involves stimulating whole blood with lipopolysaccharide (LPS) to induce COX-2 and measuring the production of prostaglandin E2 (PGE2) as a marker of COX-2 activity, and thromboxane B2 (TXB2) as a marker of constitutive COX-1 activity.

Lipoxygenases (LOX)

-

Rationale: Certain indole derivatives have been identified as allosteric inhibitors of 15-lipoxygenase (ALOX15), an enzyme involved in the metabolism of fatty acids to produce inflammatory mediators.[9][10] The 5-lipoxygenase (5-LOX) pathway is also a critical target in inflammation, leading to the production of leukotrienes.[11][12]

-

Experimental Approach: The inhibitory activity against 5-LOX can be determined using a cell-free enzymatic assay with purified recombinant human 5-LOX. The production of leukotriene B4 (LTB4) can be measured by ELISA or LC-MS/MS.

Myeloperoxidase (MPO)

-

Rationale: MPO is a peroxidase enzyme released by neutrophils that generates highly reactive oxidants, contributing to tissue damage in inflammatory conditions.[13][14] Indole derivatives, including melatonin (N-acetyl-5-methoxytryptamine), are known to be inhibitors of MPO.[15]

-

Experimental Approach: The inhibitory effect on MPO can be assessed using a colorimetric assay that measures the MPO-catalyzed oxidation of a chromogenic substrate in the presence of hydrogen peroxide.

Summary of Potential Enzyme Inhibition

| Enzyme Target | Rationale based on Related Compounds | Potential Therapeutic Application |

| COX-2 | 5-methoxytryptophan suppresses COX-2 expression.[3][4] | Anti-inflammatory, Cancer chemoprevention |

| 5-LOX | Indole derivatives can inhibit lipoxygenases.[9][10] | Anti-inflammatory (e.g., asthma) |

| MPO | Melatonin and other indoles inhibit MPO.[15] | Cardiovascular disease, Neuroinflammation |

Other Potential Targets and Future Directions

While serotonin receptors and inflammatory enzymes represent the most probable targets, the vast biological space of indole derivatives suggests other possibilities:

-

Aryl Hydrocarbon Receptor (AhR): Methylated and methoxylated indoles can act as agonists or antagonists of the AhR, a ligand-activated transcription factor involved in xenobiotic metabolism and immune regulation.

-

Ion Channels: While less likely, the indole scaffold has been associated with the modulation of certain ion channels, such as the 5-HT3 receptor.[7] A broad screening against a panel of common ion channels could reveal unexpected activities.

Conclusion

5-Methoxy-1-methyl-1H-indole is a structurally intriguing molecule with a high potential for pharmacological activity. Based on robust evidence from closely related analogs, the primary targets for investigation are the serotonin 5-HT1A and 5-HT2A receptors , where it may act as a modulator. A secondary, yet significant, avenue of research is its potential as an inhibitor of pro-inflammatory enzymes, particularly COX-2, 5-LOX, and MPO .

The lack of direct experimental data on 5-methoxy-1-methyl-1H-indole underscores the opportunity for novel discoveries. The experimental workflows outlined in this guide provide a clear and scientifically rigorous path to elucidating its pharmacological profile. A comprehensive characterization of its activity at these potential targets will be crucial in determining its therapeutic potential and guiding future drug development efforts.

References

-

Reckweg, J., et al. (2022). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Journal of Neurochemistry. [Link]

-

Reckweg, J., et al. (2022). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Semantic Scholar. [Link]

-

Shen, H. W., et al. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism. [Link]

-

Wikipedia. (n.d.). 5-MeO-EiPT. [Link]

-

Release. (n.d.). 5-MeO Group Pharmacology. [Link]

-

Kaplan, J. S., et al. (2023). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature. [Link]

-

Wikipedia. (n.d.). 5-MeO-DiPT. [Link]

-

Cheng, H. H., et al. (2014). 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis. Journal of Biomedical Science. [Link]

-

Wu, K. K., et al. (2014). 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis. PubMed. [Link]

-

Buffon, A., et al. (2007). Myeloperoxidase: a target for new drug development? Journal of Drug Targeting. [Link]

-

Kumar, A., et al. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Letters in Drug Design & Discovery. [Link]

-

Cheng, H. H., et al. (2012). Control of cyclooxygenase-2 expression and tumorigenesis by endogenous 5-methoxytryptophan. Proceedings of the National Academy of Sciences. [Link]

-

Kutzner, L., et al. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? Molecules. [Link]

-

Attia, M. I., et al. (2012). 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole. Acta Crystallographica Section E. [Link]

-

Wikipedia. (n.d.). 5-Methoxytryptamine. [Link]

-

Glatfelter, G. C., et al. (2024). Serotonin 1A Receptors Modulate Serotonin 2A Receptor-Mediated Behavioral Effects of 5-Methoxy-N,N-dimethyltryptamine Analogs in Mice. ACS Chemical Neuroscience. [Link]

-

Cullen, K. J., et al. (2006). 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo. Molecular Cancer Therapeutics. [Link]

-

Ossowska, K., et al. (1993). The serotonin receptor agonist 5-methoxy-N,N-dimethyltryptamine facilitates noradrenaline release from rat spinal cord slices and inhibits monoamine oxidase activity. General Pharmacology. [Link]

-

Wikipedia. (n.d.). 5-MeO-MPMI. [Link]

-

Wu, K. K. (2012). Control of cyclooxygenase-2 expression and tumorigenesis by endogenous 5-methoxytryptophan. PubMed. [Link]

-

PubChem. (n.d.). 5-methoxy-1-methyl-1H-indole. [Link]

-

Klicic, J., et al. (2023). Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer. Journal of Medicinal Chemistry. [Link]

-

Kutzner, L., et al. (2023). Different Structures-Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1 H-indoles and 5-(4-Methoxyphenyl)-1 H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? PubMed. [Link]

-

Hu, H., et al. (2009). An Ion Channel Essential for Sensing Chemical Damage. The Journal of Neuroscience. [Link]

-

Therapeutic Target Database. (n.d.). 5-METHOXYINDOLE. [Link]

-

PubChem. (n.d.). 5-[(2-methoxyphenyl)methyl]-1H-indole. [Link]

-

Wikipedia. (n.d.). Dimethyltryptamine. [Link]

-

Dvořák, Z., et al. (2013). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Drug Metabolism and Disposition. [Link]

-

PubChem. (n.d.). 5-Methoxyindole. [Link]

-

Găman, A. M., et al. (2022). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences. [Link]

-

Wikipedia. (n.d.). Myeloperoxidase. [Link]

-

Provost, P., et al. (2014). Novel 5-lipoxygenase isoforms affect the biosynthesis of 5-lipoxygenase products. The FASEB Journal. [Link]

-

Harding, W. W., et al. (2021). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry. [Link]

-

Wang, Y., et al. (2022). The Roles of Neutrophil-Derived Myeloperoxidase (MPO) in Diseases: The New Progress. International Journal of Molecular Sciences. [Link]

-

Charleson, G. J., et al. (2022). Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A4 Hydrolase. International Journal of Molecular Sciences. [Link]

-

Gápovský, M., & Remko, M. (2002). [Inhibitors of 5-lipoxygenase]. Ceska a Slovenska farmacie. [Link]

-

Thompson, A. J., et al. (2016). Novel mechanism of modulation at a ligand-gated ion channel; action of 5-Cl-indole at the 5-HT3 A receptor. British Journal of Pharmacology. [Link]

-

Odobasic, D., et al. (2016). Myeloperoxidase: A new player in autoimmunity. Journal of Autoimmunity. [Link]

-

Duncton, M. A. J., et al. (2015). Identification of orally-bioavailable antagonists of the TRPV4 ion-channel. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Tresserra-Rimbau, A., et al. (2022). Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review. Antioxidants. [Link]

-

Rådmark, O., & Samuelsson, B. (2007). 5-Lipoxygenase: mechanisms of regulation. Journal of Lipid Research. [Link]

-

Winter, J. C., et al. (2000). The paradox of 5-methoxy-N,N-dimethyltryptamine: an indoleamine hallucinogen that induces stimulus control via 5-HT1A receptors. Pharmacology, Biochemistry and Behavior. [Link]

-

Khan, A. A., et al. (2018). Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives. Medical Science Monitor. [Link]

Sources

- 1. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 6. The paradox of 5-methoxy-N,N-dimethyltryptamine: an indoleamine hallucinogen that induces stimulus control via 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Control of cyclooxygenase-2 expression and tumorigenesis by endogenous 5-methoxytryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Different Structures-Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1 H-indoles and 5-(4-Methoxyphenyl)-1 H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Inhibitors of 5-lipoxygenase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Myeloperoxidase - Wikipedia [en.wikipedia.org]

- 14. Myeloperoxidase: A new player in autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]

In-silico modeling of 5-methoxy-1-methyl-1H-indole receptor binding

An In-Depth Technical Guide: In-Silico Modeling of 5-Methoxy-1-Methyl-1H-Indole Receptor Binding

Abstract

This guide provides a comprehensive, in-depth technical framework for the in-silico analysis of 5-methoxy-1-methyl-1H-indole, a synthetic indoleamine derivative. Given its structural similarity to endogenous neurochemicals such as serotonin and melatonin, this molecule is hypothesized to interact with serotonergic and melatonergic G protein-coupled receptors (GPCRs). We delineate a complete computational workflow, from initial target identification and receptor modeling to advanced simulations of ligand-receptor dynamics and binding affinity prediction. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous in-silico methods to characterize the molecular pharmacology of novel ligands. Each protocol is presented with an emphasis on the underlying scientific rationale, ensuring both technical accuracy and practical applicability.

Introduction: The Case for In-Silico Investigation

5-methoxy-1-methyl-1H-indole is a synthetic compound belonging to the indoleamine class. Its core structure is a derivative of tryptamine, placing it in a chemical space populated by potent neuromodulators. The addition of a methoxy group at the 5-position and a methyl group at the indole nitrogen (N1) position distinguishes it from endogenous ligands like serotonin (5-hydroxytryptamine) and melatonin (N-acetyl-5-methoxytryptamine). These seemingly minor modifications can profoundly alter receptor binding affinity, selectivity, and functional activity.

Understanding how these structural changes translate to pharmacological effects is a cornerstone of modern drug discovery. In-silico modeling provides a powerful, resource-efficient paradigm to dissect these interactions at an atomic level.[1] By simulating the binding event between 5-methoxy-1-methyl-1H-indole and its putative receptor targets, we can predict binding modes, assess the stability of the resulting complex, and estimate the binding free energy—a key correlate of ligand potency.[2] This guide outlines a validated, multi-step computational workflow designed to generate these predictive insights.

Foundational Analysis: The Ligand and Its Putative Targets

Ligand Profile: 5-Methoxy-1-Methyl-1H-Indole

The first step in any modeling study is to thoroughly understand the ligand.

-

Structure: An indole ring with a methoxy (-OCH₃) group at position 5 and a methyl (-CH₃) group on the indole nitrogen.

-

Chemical Relationship: Structurally analogous to melatonin and serotonin. This similarity is the primary justification for selecting melatonin and serotonin receptors as initial targets for investigation.

-

Physicochemical Properties: These properties (e.g., logP, molecular weight, polar surface area) are critical for predicting its "drug-likeness" and are essential parameters in many simulation force fields.

Primary Receptor Targets: Melatonin and Serotonin GPCRs

Based on its structure, the most probable biological targets for 5-methoxy-1-methyl-1H-indole are the melatonin receptors (MT1, MT2) and various serotonin (5-HT) receptor subtypes.[3] These receptors are all members of the Class A G protein-coupled receptor (GPCR) superfamily, which are integral membrane proteins of significant therapeutic interest.[4][5]

-

Melatonin Receptors (MT1/MT2): These receptors are pivotal in regulating circadian rhythms.[6][7] Melatonin itself features a 5-methoxy group, making MT1 and MT2 high-probability targets. The binding of melatonin to these receptors typically leads to the inhibition of adenylyl cyclase via coupling to Gαi proteins, reducing intracellular cyclic AMP (cAMP) levels.[8][9][10]

-

Serotonin Receptors (5-HTRs): This is a large and diverse family of receptors involved in a vast array of physiological and pathological processes. The indoleamine core of our ligand is the hallmark of serotonin, suggesting potential interactions with multiple 5-HT receptor subtypes.

Given the lack of experimental crystal structures for all GPCR subtypes in all possible conformational states, homology modeling is often a necessary first step to generate a high-quality receptor model for docking studies.[11][12]

The Core In-Silico Workflow: A Validating System

A robust computational analysis is not a single experiment but a multi-stage workflow where each step validates the previous one. This section details our recommended pipeline.

Caption: A comprehensive workflow for in-silico receptor binding analysis.

Detailed Experimental Protocols

Protocol 1: Receptor Structure Preparation via Homology Modeling

Causality: High-resolution experimental structures (X-ray crystallography, cryo-EM) are the gold standard but are not available for all GPCRs of interest.[13] Homology modeling constructs a 3D model of our target protein using the known structure of a related homologous protein as a template.[14] The accuracy of the final model is critically dependent on the sequence identity between the target and template, especially in the transmembrane domains.[11]

Step-by-Step Methodology:

-

Template Selection:

-

Perform a BLAST search against the Protein Data Bank (PDB) using the target receptor's amino acid sequence (e.g., human MT1).

-

Select the highest-resolution crystal structure with the highest sequence identity as the primary template. For GPCRs, using multiple templates for different structural regions (e.g., helices vs. loops) can improve model quality.[14]

-

-

Sequence Alignment:

-

Align the target sequence with the template sequence(s). Pay critical attention to the alignment of the seven transmembrane (7-TM) helices, as these form the core of the binding pocket. Misalignments here will lead to a fundamentally incorrect model.

-

-

Model Building:

-

Use a homology modeling suite (e.g., MODELLER, SWISS-MODEL, Schrödinger Prime) to generate the 3D model. The software will copy the coordinates of the aligned residues from the template and build the non-aligned regions (typically loops) using de novo methods.[4]

-

-

Loop Refinement:

-

Extracellular and intracellular loops often have low sequence identity with the template and are structurally diverse.[4] These regions should be subjected to extensive conformational sampling and refinement to find the most energetically favorable conformations.

-

-

Model Validation:

-

Assess the stereochemical quality of the generated model using tools like a Ramachandran plot (PROCHECK) and evaluate overall fold quality (e.g., VERIFY3D, ProSA-web). A good model should have >90% of its residues in the most favored regions of the Ramachandran plot.

-

Protocol 2: Molecular Docking (Pose Prediction)

Causality: Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor, forming a stable complex.[15] The process involves sampling a vast number of possible ligand conformations within the binding site and ranking them using a scoring function, which estimates the binding affinity.[16][17] For flexible receptors like GPCRs, an induced-fit docking (IFD) approach is often superior as it allows the receptor's side chains to move and adapt to the ligand's presence.[18][19]

Step-by-Step Methodology:

-

Ligand Preparation:

-

Generate the 3D structure of 5-methoxy-1-methyl-1H-indole.

-

Explore its possible ionization states at physiological pH (7.4).

-

Perform a conformational search and energy minimize the structure using a suitable force field (e.g., OPLS, MMFF). This ensures a low-energy, realistic starting conformation.

-

-

Receptor Grid Generation:

-

Define the binding site on the prepared receptor model. For GPCRs, this is typically within the transmembrane helical bundle. If a co-crystallized ligand exists in the template structure, its location is an excellent guide.

-

Generate a "grid" that pre-calculates the potential energy of interaction for different atom types within this defined space, speeding up the subsequent docking calculation.[20]

-

-

Induced-Fit Docking (IFD) Execution:

-

Initial Docking: Perform an initial rigid-receptor docking of the ligand into the defined binding site using a softened potential to allow for some atomic overlap.[21]

-

Receptor Refinement: For the top-ranked poses from the initial step, allow the receptor side chains within a defined radius (e.g., 5 Å) of the ligand to become flexible. The software then re-optimizes the side-chain conformations to better accommodate the ligand.[22]

-

Redocking: Redock the flexible ligand into each of the refined receptor structures using a more stringent scoring function.

-

-

Pose Analysis:

-

Analyze the top-scoring poses. A successful pose should exhibit chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts, aromatic stacking) with key residues in the binding pocket.

-

Cluster the resulting poses to identify the most consistently predicted binding modes.

-

| Docking Metric | Description | Interpretation |

| Docking Score | A numerical value from the scoring function estimating binding affinity (e.g., in kcal/mol). | Lower (more negative) values generally indicate a more favorable predicted binding affinity. |

| Ligand RMSD | Root-Mean-Square Deviation between the docked pose and a reference (if known). | In the absence of a known pose, clustering poses with low RMSD to each other suggests a convergent solution. |

| Key Interactions | Specific hydrogen bonds, salt bridges, or hydrophobic contacts formed. | The presence of interactions with known critical residues validates the biological relevance of the pose. |

Protocol 3: Molecular Dynamics (MD) Simulation

Causality: Docking provides a static snapshot of the binding event. Molecular dynamics (MD) simulations introduce temperature, pressure, and solvent to model the dynamic behavior of the ligand-receptor complex over time.[23][24] This allows us to assess the stability of the docked pose and observe subtle conformational changes in both the ligand and the receptor that are crucial for binding.[1][25] A stable trajectory in an MD simulation provides strong validation for the predicted binding pose.[26]

Step-by-Step Methodology:

-

System Setup:

-

Take the top-ranked ligand-receptor complex from docking.

-

Embed the complex in a lipid bilayer (e.g., POPC) to simulate the cell membrane environment, a critical step for GPCRs.

-

Solvate the system with an explicit water model (e.g., TIP3P) and add counter-ions to neutralize the system's charge.

-

-

Minimization and Equilibration:

-

Perform energy minimization on the entire system to remove any steric clashes.

-

Gradually heat the system to the target temperature (e.g., 310 K) and equilibrate it under constant pressure and temperature (NPT ensemble). This allows the water and lipids to relax around the protein-ligand complex. This is a multi-step process, often involving initial restraints on the protein and ligand that are gradually released.

-

-

Production Run:

-

Run the simulation for a duration sufficient to observe stable behavior, typically ranging from 100 nanoseconds to several microseconds for complex systems.[27] Save the atomic coordinates (trajectory) at regular intervals (e.g., every 100 ps).

-

-

Trajectory Analysis:

-

RMSD (Root-Mean-Square Deviation): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A plateau in the RMSD plot indicates that the system has reached a stable equilibrium.[28][29]

-

RMSF (Root-Mean-Square Fluctuation): Calculate the RMSF of each residue to identify flexible and rigid regions of the protein. High RMSF values in loops are expected, while high fluctuation in the ligand or binding site residues may indicate instability.[28]

-

Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds, hydrophobic contacts) identified during docking. The persistence of these interactions throughout the simulation is a strong indicator of their importance for binding.[29]

-

Protocol 4: Binding Free Energy Calculation